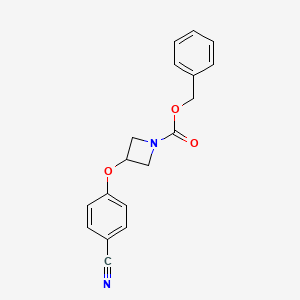

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate

Description

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate is a synthetic azetidine derivative featuring a benzyl ester group at the 1-position and a 4-cyanophenoxy substituent at the 3-position of the azetidine ring.

- Synthesis: Similar compounds are synthesized via nucleophilic substitution or coupling reactions on azetidine precursors. For example, benzyl 3-(2,2-dicyano-1-phenylethyl)azetidine-1-carboxylate (compound 4) is prepared by reacting benzyl 3-bromoazetidine-1-carboxylate with benzylidenemalononitrile under flash chromatography purification .

- Applications: Azetidine derivatives are often intermediates in pharmaceuticals or agrochemicals. For instance, compounds with quinoline or phenyl groups (e.g., 14r, 15a, 15e) are studied as inhibitors of epigenetic targets .

Properties

Molecular Formula |

C18H16N2O3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate |

InChI |

InChI=1S/C18H16N2O3/c19-10-14-6-8-16(9-7-14)23-17-11-20(12-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,17H,11-13H2 |

InChI Key |

SMTSUKDMVAINFL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl and cyanophenoxy groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

- Anti-inflammatory Agents: Compounds similar to benzyl azetidines have shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

- Anticancer Properties: Research indicates that azetidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The presence of the cyanophenoxy group may enhance this activity through increased interaction with cellular receptors.

Synthetic Methodologies

The synthesis of benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate involves several key steps that highlight its versatility in organic synthesis:

- Azetidine Formation: The compound can be synthesized via the cyclization of suitable precursors, utilizing methods that promote the formation of the azetidine ring under controlled conditions. This includes nucleophilic ring-opening reactions that yield highly substituted derivatives .

- Functionalization: The incorporation of the cyanophenoxy group can be achieved through electrophilic aromatic substitution or coupling reactions, which allow for the introduction of various functional groups that can modulate biological activity .

Several studies have documented the biological activity of benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate and its derivatives.

Case Study Highlights:

- Inhibition of Enzymatic Activity: Research has shown that azetidines can act as inhibitors for certain enzymes involved in metabolic pathways, suggesting their potential use in treating metabolic disorders .

- Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties, making them candidates for further development as antibiotics or antifungal agents. This is particularly relevant given the rising concerns over antibiotic resistance in pathogens .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among azetidine derivatives lie in their 3-position substituents, which influence physical properties and reactivity:

Key Observations :

- Bulky aromatic substituents (e.g., quinoline in 14r) favor crystalline solids with higher melting points, while aliphatic or electron-deficient groups (e.g., dicyano in 4) result in oils .

- Yields vary widely (15–67%) depending on reaction conditions and steric hindrance. For example, bis-substituted compounds (e.g., 15e ) show lower yields (15.3%) due to synthetic complexity .

Biological Activity

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate is characterized by the following structural features:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Benzyl Group : Enhances lipophilicity and may influence receptor interactions.

- Cyanophenoxy Moiety : The presence of a cyano group can enhance the electronic properties of the molecule, potentially affecting its reactivity and binding affinity.

The biological activity of benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate is primarily attributed to its interaction with specific biological targets, which can include enzymes and receptors involved in various metabolic pathways.

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes that play a role in inflammatory pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate.

- Substituent Variations : Modifications on the azetidine ring and the benzyl group have been shown to significantly affect potency and selectivity towards biological targets.

- Hydrophobic Interactions : The presence of hydrophobic substituents can enhance binding affinity to lipid membranes or hydrophobic binding sites on proteins.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate exhibits significant inhibitory activity against certain enzymes at micromolar concentrations. For instance, studies reported IC50 values indicating effective inhibition in cell-free systems .

- Cell Line Experiments : In cellular models, the compound has shown promise in reducing cell viability in cancer cell lines, suggesting potential anti-cancer properties. For example, treatment with this compound resulted in a dose-dependent decrease in proliferation rates in prostate cancer cell lines .

- Pharmacokinetic Properties : Early pharmacokinetic studies indicate that benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate possesses favorable absorption and distribution characteristics, making it a candidate for further development .

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₃ |

| Molecular Weight | 270.28 g/mol |

| IC50 (inhibition) | ~5 µM (against target enzyme) |

| Solubility | Soluble in DMSO and ethanol |

| LogP (octanol-water partition) | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.